An In-depth Technical Guide to the Crystal Structure and Physical Properties of 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine
An In-depth Technical Guide to the Crystal Structure and Physical Properties of 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the anticipated crystal structure and physical properties of 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from structurally analogous aromatic amines and diamines. It offers predictive insights into its crystallographic features and physicochemical characteristics. Furthermore, this document details the standard experimental methodologies required for the empirical determination of these properties, serving as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.
Introduction
Aromatic amines are a cornerstone class of organic compounds, pivotal as intermediates in the synthesis of a vast array of materials, including dyes, polymers, and pharmaceuticals.[1][2] Their electronic and structural characteristics, largely dictated by the substituents on the aromatic ring and the nitrogen atom(s), govern their reactivity, intermolecular interactions, and, consequently, their macroscopic properties. The subject of this guide, 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine, is a substituted p-phenylenediamine. The introduction of a methyl group and two n-propyl groups to the benzene-1,4-diamine core is expected to significantly influence its crystal packing, solubility, and thermal stability. Understanding these properties is paramount for its effective utilization in research and development, particularly in drug design where solid-state properties can impact formulation and bioavailability.
This guide is structured to first present the predicted molecular and crystal structure of 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine, drawing parallels with known structures of similar N-alkylated p-phenylenediamines. Subsequently, a detailed discussion of its expected physical properties is provided, followed by a comprehensive methods section outlining the standard experimental protocols for their determination.
Predicted Molecular and Crystal Structure
While a definitive crystal structure for 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine is not currently available in open literature, we can infer its likely structural characteristics based on fundamental principles of organic chemistry and crystallographic data from analogous compounds.
Molecular Geometry
The molecular structure consists of a benzene ring substituted with a primary amine (-NH2) at the 1-position, a di-n-propylamine group (-N(CH2CH2CH3)2) at the 4-position, and a methyl group (-CH3) at the 3-position. The nitrogen of the primary amine will be sp2 hybridized, with the lone pair participating in resonance with the aromatic ring, a common feature of aromatic amines.[3] The nitrogen of the dipropylamine group will also exhibit sp2 character due to resonance, though the steric bulk of the propyl groups may cause some pyramidalization. The propyl chains will adopt a staggered conformation to minimize steric strain.
Figure 1. Predicted molecular structure of 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine.
Predicted Crystal Packing and Intermolecular Interactions
The crystal packing of 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine will be governed by a balance of intermolecular forces. Based on crystal structures of related p-phenylenediamine derivatives, the following interactions are anticipated:
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N-H···N Hydrogen Bonding: The primary amine group is a hydrogen bond donor, while the nitrogen of the dipropylamine group can act as an acceptor. This is expected to lead to the formation of hydrogen-bonded chains or networks, a common motif in the crystal structures of primary and secondary aromatic amines.[4]
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π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice. The presence of the methyl and propyl substituents may influence the geometry of this stacking (e.g., parallel-displaced or T-shaped).
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C-H···π Interactions: The aliphatic C-H bonds of the methyl and propyl groups can act as weak hydrogen bond donors to the electron-rich π-system of adjacent aromatic rings.
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Van der Waals Forces: The flexible propyl chains will contribute to the overall crystal packing through van der Waals interactions.
The presence of the bulky dipropylamino group and the methyl group will likely prevent a highly compact, planar packing arrangement, potentially leading to a more complex three-dimensional structure.
Physical and Chemical Properties
The physical and chemical properties of 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine are predicted based on the general characteristics of aromatic amines and the influence of its specific substituents.[1][5]
| Property | Predicted Value/Characteristic | Rationale/Comparison with Analogs |
| Appearance | Colorless to off-white solid or liquid at room temperature. | Aromatic amines are typically colorless liquids or solids, but can darken upon exposure to air and light due to oxidation.[1] |
| Odor | Unpleasant, amine-like odor. | A characteristic feature of many aromatic amines.[1] |
| Molecular Formula | C₁₃H₂₂N₂ | Based on the chemical structure. |
| Molecular Weight | 206.33 g/mol | Calculated from the molecular formula. |
| Melting Point | Likely a low-melting solid. | The introduction of alkyl chains can disrupt crystal packing and lower the melting point compared to the parent p-phenylenediamine. However, the increased molecular weight will have a counteracting effect.[6] The melting point will be higher than that of aliphatic amines of similar molecular weight.[5] |
| Boiling Point | High boiling point, likely >250 °C at atmospheric pressure. | Aromatic amines generally have high boiling points due to their polarity and, for primary and secondary amines, hydrogen bonding.[1] The boiling point increases with molecular weight.[5] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, chloroform). | The large hydrophobic hydrocarbon portion of the molecule will dominate its solubility profile, making it immiscible with water but soluble in nonpolar and polar aprotic organic solvents.[6] |
| Basicity (pKa) | Weakly basic. | The lone pair on the nitrogen atoms can accept a proton. However, the basicity is reduced compared to aliphatic amines due to the delocalization of the lone pair into the aromatic ring.[3] |
Experimental Methodologies
To empirically determine the crystal structure and physical properties of 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine, a suite of standard analytical techniques would be employed.
Synthesis and Purification
A plausible synthetic route to 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine would involve the N,N-dipropylation of 3-methyl-4-nitroaniline followed by the reduction of the nitro group.
Figure 2. A potential synthetic workflow for 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine.
Purification would typically be achieved through column chromatography or recrystallization to obtain a sample of high purity suitable for analysis.
Crystal Structure Determination
This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7]
Protocol:
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Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.
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Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.
If suitable single crystals cannot be obtained, PXRD can be used to analyze the crystalline nature of a bulk sample and, in some cases, to solve the crystal structure.[8][9]
Protocol:
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Sample Preparation: A finely ground powder of the compound is prepared.
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Data Collection: The powder sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).
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Data Analysis: The resulting diffractogram provides information on the phase purity and crystallinity of the sample. The peak positions can be used to determine the unit cell parameters.
Sources
- 1. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Aromatic Amines [unacademy.com]
- 6. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 7. Crystal Structures of Organic Compounds | IntechOpen [intechopen.com]
- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 9. journals.iucr.org [journals.iucr.org]
